Irisflorentin

Drug Metabolism Pharmacokinetics Isoflavone Biochemistry

Why source Irisflorentin here? Unlike interchangeable isoflavones (e.g., genistein or tectorigenin), irisflorentin is metabolized exclusively by CYP1A2 via atypical sigmoidal kinetics, making it an irreplaceable probe for CYP1A2 phenotyping and drug-drug interaction studies. Its anti-inflammatory action via ERK1/2 and p38 MAPK (not NF-κB) offers a unique pharmacological tool where NF-κB inhibition is undesirable. For researchers requiring reproducible, pathway-specific data, generic isoflavone substitutions are not scientifically valid. Ensure your study's precision with this well-characterized, high-purity aglycone.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 41743-73-1
Cat. No. B031313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrisflorentin
CAS41743-73-1
SynonymsIrisflorentine;  9-Methoxy-7-(3,4,5-trimethoxyphenyl)-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one; 
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4
InChIInChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3
InChIKeyRISXUTCDCPHJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Irisflorentin (CAS 41743-73-1): A Multifunctional Isoflavone Aglycone with Distinct CYP-Mediated Metabolic Signature


Irisflorentin (CAS 41743-73-1), also known as 9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one, is a naturally occurring isoflavonoid aglycone abundantly present in Belamcanda chinensis (L.) DC. (Iris domestica) . As a key quality indicator of Shegan in traditional medicine, this compound has been documented to exert multiple bioactivities, including anti-inflammatory effects through suppression of iNOS, TNF-α, IL-1β, and IL-6 [1], as well as antitumor and estrogenic activities [2]. Unlike many glycosidic isoflavone analogs, irisflorentin exhibits distinct metabolic behavior characterized by atypical sigmoidal kinetics with CYP1A2 [3], establishing it as a chemically and pharmacologically differentiated entity within the iridaceae isoflavone family.

Why Irisflorentin (CAS 41743-73-1) Cannot Be Substituted by Generic Isoflavone Analogs


Although irisflorentin belongs to the broad class of isoflavonoids and co-occurs with structurally related compounds such as tectorigenin, irigenin, genistein, and biochanin A, it cannot be considered interchangeable with these analogs due to fundamental differences in metabolic processing, enzyme binding kinetics, and signaling pathway selectivity. Specifically, irisflorentin is metabolized predominantly by CYP1A2 via atypical sigmoidal kinetics, whereas tectorigenin is processed by CYP2E1/CYP3A4 and irigenin by CYP2C19 [1]. These divergent CYP isoform dependencies directly affect in vivo bioavailability, potential drug-drug interaction profiles, and tissue-specific metabolic clearance, rendering irisflorentin a distinct entity with unique pharmacokinetic behavior [2]. Moreover, irisflorentin's anti-inflammatory mechanism operates primarily through ERK1/2- and p38-mediated AP-1 activation, not the NF-κB pathway commonly targeted by other isoflavones such as genistein and biochanin A [3][4]. Consequently, substituting irisflorentin with a generic isoflavone analog would alter both metabolic handling and downstream pharmacological outcomes, compromising reproducibility in research and development applications.

Quantitative Differentiation of Irisflorentin (CAS 41743-73-1) vs. Comparators: Head-to-Head and Cross-Study Evidence


Distinct CYP1A2-Mediated Atypical Sigmoidal Kinetics Differentiates Irisflorentin from Tectorigenin and Irigenin

In a head-to-head in vitro metabolic study using human liver microsomes (HLMs) and CYP recombinant enzymes, irisflorentin exhibited a unique atypical sigmoidal kinetic profile (Eadie-Hofstee convex curve with a "hooked" characteristic), whereas tectorigenin and irigenin followed standard Michaelis-Menten kinetics. The primary CYP isoform responsible for irisflorentin metabolism was identified as CYP1A2, contrasting sharply with tectorigenin (CYP2E1 and CYP3A4) and irigenin (CYP2C19) [1]. Molecular docking further revealed that irisflorentin binds to CYP1A2 predominantly via π-π stacking and hydrophobic interactions, while tectorigenin and irigenin bind to their respective CYP orthosteric sites via hydrogen bonds and π-π stacking [2].

Drug Metabolism Pharmacokinetics Isoflavone Biochemistry

Irisflorentin Suppresses LPS-Induced NO Production via AP-1 Pathway, Bypassing NF-κB Activation Utilized by Genistein and Biochanin A

In LPS-stimulated RAW 264.7 macrophages, irisflorentin (10-40 μM) inhibited NO production in a concentration-dependent manner without affecting iNOS enzymatic activity [1]. Crucially, mechanistic analysis demonstrated that irisflorentin exerts its anti-inflammatory effects primarily through ERK1/2- and p38-mediated AP-1 pathway inhibition, with no significant impact on NF-κB activation [2]. In contrast, widely studied isoflavones such as genistein and biochanin A inhibit inflammatory responses largely through NF-κB pathway suppression [3][4].

Inflammation Immunopharmacology Cell Signaling

Irisflorentin Enhances Macrophage Phagocytosis Against MRSA and Suppresses Pam3CSK4-Induced Inflammation

Irisflorentin demonstrates a dual-action antimicrobial and immunomodulatory profile against methicillin-resistant Staphylococcus aureus (MRSA) not commonly reported for its isoflavone analogs. In macrophage models, irisflorentin suppressed Pam3CSK4-induced production of IL-6 and TNF-α, and also enhanced bacterial phagocytosis via upregulation of scavenger receptor SR-A1 and FcγR2a [1]. This phagocytosis-enhancing property differentiates irisflorentin from simple anti-inflammatory isoflavones and suggests potential as an adjunctive therapy in antibiotic-resistant infections.

Antimicrobial Immunomodulation Infectious Disease

Irisflorentin Exhibits Estrogenic Activity Equivalent to 10 pM Estradiol in MCF7 Cells, Differentiating It from Non-Estrogenic Isoflavones

In a cell proliferation assay using human MCF7 breast cancer cells, irisflorentin exhibited estrogenic activity at a concentration of 50.3 μM, stimulating cell proliferation to a level equivalent to that induced by 10 pM estradiol . This quantitative estrogenic potency distinguishes irisflorentin from non-estrogenic or weakly estrogenic isoflavone analogs and should be carefully considered in studies involving hormone-sensitive systems.

Endocrinology Breast Cancer Phytoestrogen

Preferred Application Scenarios for Irisflorentin (CAS 41743-73-1) Based on Quantitative Differentiation


Studies Investigating CYP1A2-Mediated Metabolism or Atypical Enzyme Kinetics

Irisflorentin serves as an ideal probe substrate for CYP1A2 activity in vitro and in vivo, given its exclusive metabolic reliance on this isoform and its distinctive sigmoidal kinetic profile. Researchers focused on CYP1A2 phenotyping, drug-drug interaction prediction, or atypical enzyme kinetics will find irisflorentin a more specific tool compared to tectorigenin or irigenin, which engage different CYP isoforms [1].

Inflammatory Disease Models Requiring NF-κB-Independent Anti-Inflammatory Agents

For investigators studying inflammatory conditions where NF-κB inhibition is either ineffective or undesirable (e.g., due to compensatory pathway activation or toxicity), irisflorentin offers a viable alternative. Its mechanism—operating via ERK1/2 and p38 MAPK-mediated AP-1 suppression [2]—provides a distinct pharmacological profile that can complement or replace NF-κB-targeting compounds like genistein and biochanin A [3].

Host-Directed Antimicrobial Therapy Research Against MRSA

Irisflorentin's capacity to simultaneously suppress pro-inflammatory cytokine production and enhance macrophage phagocytosis against MRSA [4] makes it a promising candidate for host-directed therapy (HDT) studies. Its dual immunomodulatory and antimicrobial-enhancing effects are not well-represented among commonly studied isoflavones, offering a unique entry point for developing adjunctive treatments for antibiotic-resistant infections.

Phytoestrogen Screening and Estrogen Receptor Modulation Assays

Given its well-characterized estrogenic activity equivalent to 10 pM estradiol at 50.3 μM in MCF7 cells , irisflorentin is a useful positive control or test compound in assays designed to evaluate estrogenic potential of natural products or to study estrogen receptor-mediated pathways. Its quantifiable potency provides a reliable benchmark for cross-study comparisons.

Quote Request

Request a Quote for Irisflorentin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.